molecular formula C10H20N2 B12280734 3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine

3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine

Cat. No.: B12280734
M. Wt: 168.28 g/mol
InChI Key: KOBBIZUHSYCCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-3-azabicyclo[311]heptan-6-amine is a bicyclic amine compound with a unique structure that includes a tert-butyl group and an azabicyclo heptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine typically involves the formation of the azabicyclo heptane ring followed by the introduction of the tert-butyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a cyclizing agent can yield the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
  • tert-Butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate

Uniqueness

3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine is unique due to its specific structural features, such as the tert-butyl group and the azabicyclo heptane ring. These features confer distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

3-tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine

InChI

InChI=1S/C10H20N2/c1-10(2,3)12-5-7-4-8(6-12)9(7)11/h7-9H,4-6,11H2,1-3H3

InChI Key

KOBBIZUHSYCCIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC2CC(C1)C2N

Origin of Product

United States

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